[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid
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Overview
Description
[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid: is a synthetic organic compound characterized by the presence of a cyclohexyl ring, a benzylsulfanyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a benzyl halide with a thiol in the presence of a base.
Attachment of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, bases (e.g., sodium hydroxide)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Amines, ethers
Scientific Research Applications
[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.
Modulation of Signaling Pathways: The compound can influence various cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Antioxidant Activity: It may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid: can be compared with other similar compounds, such as:
[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-butyric acid: Contains a butyric acid group, leading to different chemical and biological properties.
[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-valeric acid: Features a valeric acid moiety, which may affect its solubility and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methylsulfanyl]cyclohexyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2S/c1-13-5-7-14(8-6-13)12-19-16(11-15(17)18)9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKPWPSQGOXVDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2(CCCCC2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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